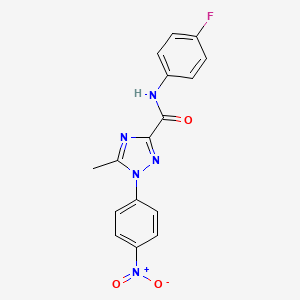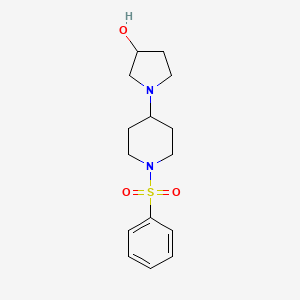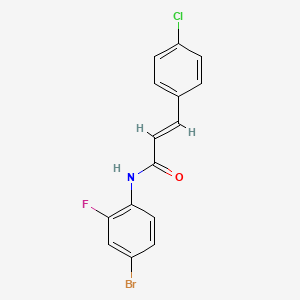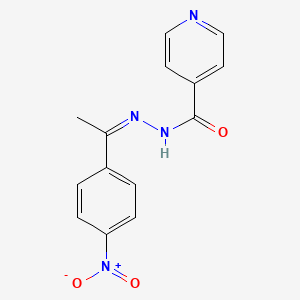
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with base materials that undergo modifications to add functional groups or change the molecular structure. For instance, Attaby et al. (2006) detailed the synthesis of a closely related compound, which serves as a precursor for further chemical modifications leading to the production of various heterocyclic compounds with potential antiviral activities (Attaby, Elghandour, Ali, & Ibrahem, 2006). The synthesis process typically involves reactions such as diazotization, coupling with active compounds, and cyclization to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like IR, NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the functional groups present. Hughes et al. (2010) described the optimization of a series of aminopyridopyrazinones, highlighting the importance of molecular structure analysis in identifying compounds with desired biological activities (Hughes et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving "1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone" and its derivatives can include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions alter the compound's structure, affecting its chemical properties and biological activity. Kamiya and Tanno (1975) explored the synthesis of pyridazinone derivatives, demonstrating the versatility of these compounds in undergoing various chemical reactions to yield a wide range of products (Kamiya & Tanno, 1975).
Physical Properties Analysis
The physical properties, including melting point, solubility, and stability, are crucial for understanding the compound's behavior in different environments and its suitability for pharmaceutical applications. The analysis of physical properties helps in determining the conditions for storage, handling, and formulation of the compound into dosage forms.
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, pH stability, and hydrolysis rates, are essential for predicting the compound's behavior in biological systems and its interactions with biomolecules. These properties influence the compound's pharmacokinetics, bioavailability, and therapeutic efficacy.
References
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- The compound has been a key starting material for synthesizing various heterocyclic compounds with potential antiviral activities. For instance, its derivatization led to the creation of new heterocyclic compounds exhibiting cytotoxicity and antiviral properties against HSV1 and HAV-MBB (Attaby et al., 2006).
- Another study highlights its use in synthesizing bioactive sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial, antifungal, and antimalarial activities, showing potential as therapeutic agents (Bhatt et al., 2016).
- Research into pyridazinone herbicides indicates that substituted pyridazinone compounds, including derivatives similar to the compound , inhibit photosynthesis and could be developed into effective herbicidal agents (Hilton et al., 1969).
Anticancer Research
- The synthesis and evaluation of piperazine-2,6-dione and derivatives for anticancer activity demonstrate the potential of this compound and its derivatives in developing novel anticancer drugs. Certain derivatives exhibited significant activity against various cancer cell lines, highlighting their therapeutic potential (Kumar et al., 2013).
Synthetic Methodologies and Chemical Properties
- The efficient synthesis of piperazic acid derivatives and N-orthogonally diprotected hydrazino acids from similar compounds underscores the versatility of these compounds in synthesizing complex molecules. This research could be foundational in developing new drugs and materials (Hannachi et al., 2004).
Zukünftige Richtungen
The compound and its derivatives could be further explored for their potential biological activities. Their synthesis could be optimized, and their physical and chemical properties could be thoroughly investigated. Additionally, their safety profile needs to be established through rigorous testing .
Eigenschaften
IUPAC Name |
1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-4-3-5-14(17-12)18-15-6-7-16(20-19-15)22-10-8-21(9-11-22)13(2)23/h3-7H,8-11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJWFYNONVZESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)


![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)
![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)
![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)
